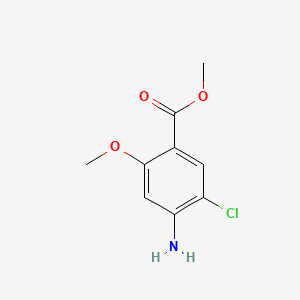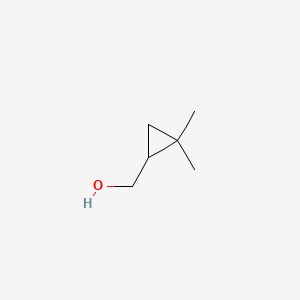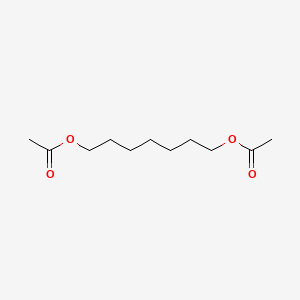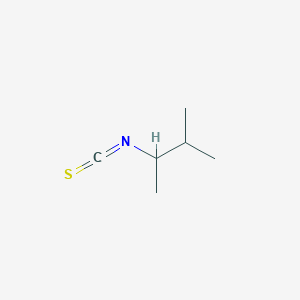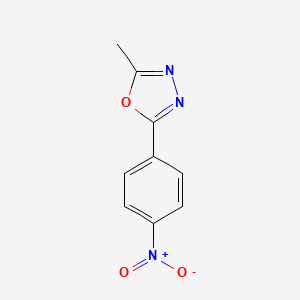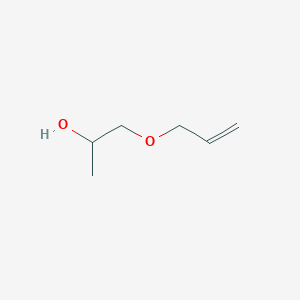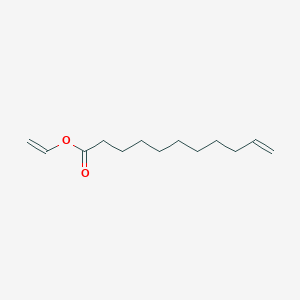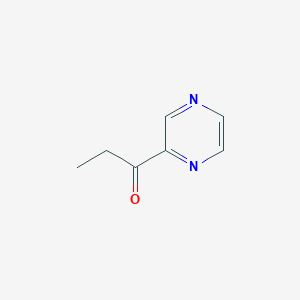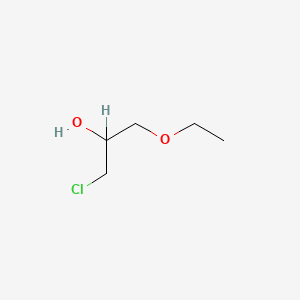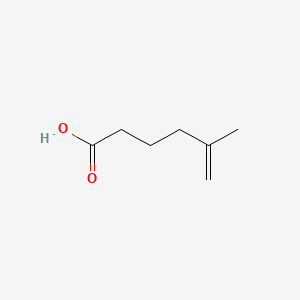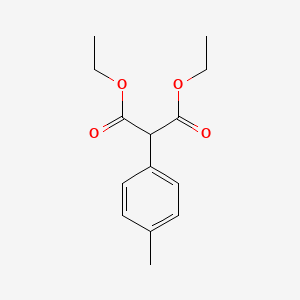
Diethyl 2-(p-tolyl)malonate
Overview
Description
Diethyl 2-(p-tolyl)malonate is an organic compound with the molecular formula C14H18O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by ethyl groups and a p-tolyl group. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(p-tolyl)malonate can be synthesized through the alkylation of diethyl malonate with p-tolyl halides in the presence of a base. The general procedure involves the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with p-tolyl halide (e.g., p-tolyl bromide) to form this compound.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or other polar aprotic solvents.
Base: Sodium ethoxide or potassium tert-butoxide are commonly used bases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form p-tolylacetic acid.
Common Reagents and Conditions:
Nucleophiles: Alkyl halides, amines, and thiols.
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Decarboxylation Conditions: Elevated temperatures, typically above 100°C.
Major Products:
Substitution Products: Various substituted malonates.
Hydrolysis Products: p-Tolylmalonic acid.
Decarboxylation Products: p-Tolylacetic acid.
Scientific Research Applications
Diethyl 2-(p-tolyl)malonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: The compound is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(p-tolyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in decarboxylation reactions. The p-tolyl group provides additional reactivity, allowing for the formation of complex molecules through substitution and addition reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The enolate ion formed from this compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to form carboxylic acids, which can then undergo decarboxylation to form simpler molecules.
Comparison with Similar Compounds
- Diethyl malonate
- Diethyl phenylmalonate
- Diethyl methylmalonate
- Diethyl tert-butylmalonate
This comprehensive overview highlights the versatility and importance of diethyl 2-(p-tolyl)malonate in various fields of scientific research and industrial applications
Properties
IUPAC Name |
diethyl 2-(4-methylphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSHZUHSDGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341184 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29148-27-4 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


